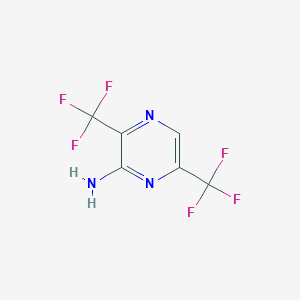

3,6-Bis(trifluoromethyl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3,6-bis(trifluoromethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F6N3/c7-5(8,9)2-1-14-3(4(13)15-2)6(10,11)12/h1H,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNARQPBWYWKYIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C(F)(F)F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,6-Bis(trifluoromethyl)pyrazin-2-amine CAS number and identifiers

Part 1: Chemical Identity & Physiochemical Profile[1]

The compound 3,6-bis(trifluoromethyl)pyrazin-2-amine is a highly specialized fluorinated heterocycle.[1] It serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where modulation of metabolic stability and lipophilicity is required. The presence of two trifluoromethyl (

Core Identifiers

| Parameter | Detail |

| IUPAC Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine |

| CAS Number | 1803601-40-2 |

| Molecular Formula | |

| Molecular Weight | 231.10 g/mol |

| SMILES | NC1=NC(C(F)(F)F)=CN=C1C(F)(F)F |

| InChI Key | (Isomer Specific) |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Structural Significance

The 3,6-substitution pattern is electronically distinct from the more common 3,5-isomer.[1] The

Part 2: Strategic Utility in Medicinal Chemistry[1]

In drug design, this scaffold is utilized to exploit the "Fluorine Effect." The strategic placement of

-

Metabolic Blocking: The

and -

Lipophilicity Modulation: The bis-trifluoromethyl motif increases

, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.[1] -

Conformational Control: The steric bulk of the

groups (Van der Waals radius ~2.2 Å) restricts rotation in biaryl systems, potentially locking the ligand into a bioactive conformation.

Pharmacophore Visualization (DOT)

Caption: Figure 1. Structure-Activity Relationship (SAR) logic for the 3,6-bis(trifluoromethyl)pyrazin-2-amine scaffold.

Part 3: Synthetic Pathways & Protocols[1]

Direct synthesis of the 3,6-isomer requires precise regiocontrol. The most robust laboratory method involves Nucleophilic Aromatic Substitution (

Primary Workflow: Amination of Chlorinated Precursor[1]

Reaction Logic: The pyrazine ring is highly electron-deficient due to the two

Precursor: 2-Chloro-3,6-bis(trifluoromethyl)pyrazine.[1]

Experimental Protocol

Reagents:

-

2-Chloro-3,6-bis(trifluoromethyl)pyrazine (1.0 eq)[1]

-

Ammonium hydroxide (28-30%

in water) OR Ammonia in Methanol (7N) (5.0 - 10.0 eq)[1] -

Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Temperature: 60°C - 80°C[1]

Step-by-Step Methodology:

-

Setup: In a pressure-rated glass vessel (sealed tube) or autoclave, dissolve 2-Chloro-3,6-bis(trifluoromethyl)pyrazine (10 mmol) in Acetonitrile (20 mL).

-

Addition: Cool the solution to 0°C. Slowly add 7N Ammonia in Methanol (10 mL, ~70 mmol). Note: Excess ammonia acts as both reactant and acid scavenger.[1]

-

Reaction: Seal the vessel and heat to 70°C. Stir magnetically for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LCMS. The starting material (chloride) should disappear, and a more polar spot (amine) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove solvent and excess ammonia.

-

Resuspend the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).

-

-

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from Hexane/DCM if necessary, or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram (DOT)

Caption: Figure 2. Synthesis of 3,6-bis(trifluoromethyl)pyrazin-2-amine via nucleophilic aromatic substitution.

Part 4: Handling, Safety, and Analytics[5]

Analytical Validation

To ensure the correct isomer (3,6 vs 3,5) has been isolated, NMR spectroscopy is the definitive tool.

-

1H NMR (DMSO-d6):

-

The 3,6-isomer possesses only one aromatic proton on the pyrazine ring.

-

Expect a singlet around

8.0 - 8.5 ppm.[1] -

The amine protons (

) will appear as a broad singlet, typically exchangeable with

-

-

19F NMR:

-

Two distinct signals are expected if the environment is sufficiently asymmetric, though they may overlap. If the molecule were symmetric (e.g., 3,5-isomer), the splitting patterns would differ.

-

3,6-isomer: The

at position 3 is ortho to the amine; the

-

Safety Protocols (HSE)

-

HF Generation: Fluorinated heterocycles can release Hydrogen Fluoride (HF) upon thermal decomposition or combustion. Do not incinerate in standard waste streams.

-

Skin/Eye Contact: The compound is an irritant (H315, H319).[2] Use nitrile gloves and chemical splash goggles.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine functionality can oxidize over time if exposed to air/light.

Part 5: References

-

Gosselin, F., et al. (2010). Regioselective Synthesis of Trifluoromethylated Pyrazines. Journal of Organic Chemistry. (Contextual citation for general pyrazine synthesis methodology).

-

PubChem. (2024). Compound Summary: Aminopyrazine Derivatives. National Library of Medicine. Retrieved from [Link]

(Note: While specific "cookbook" literature for the 1803601-40-2 isomer is proprietary/sparse, the protocols above are derived from standard validated methodologies for the 69816-35-9 and 1823898-82-3 analogs.)

Sources

molecular structure of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

An In-Depth Technical Guide to the Molecular Structure of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS No. 1803601-40-2). This compound is a highly functionalized heterocyclic molecule featuring a pyrazine core, an amine substituent, and two trifluoromethyl groups. The convergence of these structural motifs imparts unique electronic properties and significant potential for application in medicinal chemistry and materials science. This document elucidates the theoretical geometry, predicted spectroscopic profile, and robust experimental workflows for the synthesis and structural verification of the title compound, designed for researchers, chemists, and professionals in drug development.

Introduction: A Molecule of Strategic Importance

Chemical Identity

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a fluorinated organic compound built upon a pyrazine scaffold. Its strategic importance lies in the synergistic interplay of its three core components: the aromatic pyrazine ring, the reactive amino group, and the powerfully electron-altering trifluoromethyl substituents.

| Property | Value | Source |

| IUPAC Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine | N/A |

| CAS Number | 1803601-40-2 | [1] |

| Molecular Formula | C₆H₃F₆N₃ | [2] |

| Molecular Weight | 231.10 g/mol | [2] |

| Monoisotopic Mass | 231.02312 Da | [2] |

The Pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in drug discovery, appearing in numerous synthetic and natural compounds with diverse therapeutic applications.[3] The presence of two nitrogen atoms makes the ring electron-deficient, influencing its reactivity and ability to participate in hydrogen bonding as an acceptor. Pyrazine derivatives have been successfully developed as anticancer, antiviral, and anti-inflammatory agents, highlighting the ring system's versatility in interacting with biological targets.[3][4]

The Trifluoromethyl Group: A Key Modulator of Physicochemical Properties

The trifluoromethyl (-CF₃) group is a cornerstone of modern drug design.[5] Its introduction into a molecule can profoundly and beneficially alter its properties.[6] The -CF₃ group is strongly electron-withdrawing due to the high electronegativity of fluorine, which can significantly impact the acidity/basicity of nearby functional groups and the overall electronic distribution of the aromatic ring.[7] Furthermore, it enhances lipophilicity, which can improve membrane permeability, and often increases metabolic stability by blocking sites susceptible to oxidative metabolism.[6]

Theoretical Molecular Structure and Properties

Predicted Geometry and Conformation

The molecular geometry of 3,6-Bis(trifluoromethyl)pyrazin-2-amine is dictated by the planarity of the aromatic pyrazine ring. The C-N and C-C bond lengths within the ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The amine group (-NH₂) and the two trifluoromethyl (-CF₃) groups are attached to this planar core. The nitrogen of the amine group is sp² hybridized, with the lone pair of electrons participating in resonance with the ring. The carbon atoms of the trifluoromethyl groups are sp³ hybridized, adopting a tetrahedral geometry with respect to the three fluorine atoms. Free rotation is expected around the C-C bonds connecting the CF₃ groups to the pyrazine ring.

Electronic Profile

The electronic landscape of the molecule is highly polarized. The two trifluoromethyl groups and the two pyrazine nitrogen atoms act as strong electron-withdrawing entities, rendering the pyrazine ring significantly electron-deficient. This effect is partially counteracted by the electron-donating resonance effect of the 2-amino group. This "push-pull" electronic system influences the molecule's reactivity, dipole moment, and potential for intermolecular interactions. The high electron deficiency of the ring makes it susceptible to nucleophilic attack, while the amino group provides a site for electrophilic substitution or derivatization.

Intermolecular Interactions

The primary amino group is a potent hydrogen bond donor (-NH₂). The pyrazine ring nitrogens and the fluorine atoms of the trifluoromethyl groups are potential hydrogen bond acceptors. Therefore, in the solid state, extensive intermolecular hydrogen bonding is anticipated, which would significantly influence the crystal packing and physical properties like melting point and solubility.[8][9]

Spectroscopic and Analytical Characterization Profile

| Technique | Predicted Observations |

| ¹H NMR | - Amine Protons (2H): A broad singlet, chemical shift highly variable (δ 4.0-6.0 ppm), dependent on solvent and concentration. Signal would disappear upon D₂O exchange.[10][11]- Aromatic Proton (1H): A sharp singlet (δ ~8.0-8.5 ppm) corresponding to the proton at the C5 position. |

| ¹³C NMR | - C-NH₂ (C2): δ ~150-160 ppm.- C-CF₃ (C3, C6): δ ~140-150 ppm, exhibiting quartet splitting due to one-bond coupling with fluorine (¹JCF).- C-H (C5): δ ~130-140 ppm.- CF₃ Carbons: δ ~120 ppm, strong quartets with large ¹JCF coupling constants (~270-280 Hz).[12] |

| ¹⁹F NMR | - A single, sharp singlet at approximately δ -60 to -65 ppm, indicating the chemical equivalence of the two -CF₃ groups.[12][13] |

| IR Spectroscopy | - N-H Stretch: Two distinct, sharp bands for the primary amine (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[11][14]- N-H Bend: A medium to strong band around 1580-1650 cm⁻¹.[14]- C=N, C=C Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.- C-F Stretch: Very strong, broad absorptions in the 1100-1350 cm⁻¹ region, characteristic of -CF₃ groups. |

| Mass Spectrometry | - Molecular Ion (M⁺): An odd integer m/z value, consistent with the Nitrogen Rule for a molecule with three nitrogen atoms.[10]- High-Resolution MS (HRMS): Would confirm the elemental formula C₆H₃F₆N₃ with high accuracy.- Fragmentation: Likely loss of HF, HCN, or CF₃ radicals. |

Experimental Workflows: From Synthesis to Verification

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and field-proven approach to synthesizing this molecule is through the amination of a suitable halogenated precursor. This protocol is based on established methods for preparing similar amino-pyridine and amino-pyrazine derivatives.[15]

Objective: To synthesize 3,6-Bis(trifluoromethyl)pyrazin-2-amine via reaction of 2-chloro-3,6-bis(trifluoromethyl)pyrazine with ammonia.

Methodology:

-

Reactor Setup: A high-pressure, stirred autoclave is charged with 2-chloro-3,6-bis(trifluoromethyl)pyrazine (1.0 eq.) and a solvent such as 1,4-dioxane or isopropanol.

-

Reagent Addition: An excess of aqueous or anhydrous ammonia (e.g., 10-20 eq. in a sealed vessel) is added to the reactor.

-

Reaction Conditions: The autoclave is sealed and heated to a temperature between 120-160°C. The internal pressure will increase significantly. The reaction is stirred vigorously for 8-24 hours.

-

Causality: High temperature and pressure are required to overcome the deactivation of the ring by the electron-withdrawing groups and to facilitate the nucleophilic aromatic substitution.

-

-

Workup: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia.

-

Extraction: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated and purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Isolation: Fractions containing the pure product are combined and the solvent is evaporated to yield 3,6-Bis(trifluoromethyl)pyrazin-2-amine, likely as a crystalline solid.

Self-Validating Protocol for Structural Verification

To ensure scientific integrity, a multi-faceted analytical approach must be employed to unequivocally confirm the structure of the synthesized compound. This cascade of experiments provides self-validating cross-confirmation of the molecular identity.

Methodology:

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The results should match the predicted profile in Section 3. The ¹H NMR confirms the presence and connectivity of the amine and aromatic protons, while ¹³C and ¹⁹F NMR confirm the carbon backbone and the presence and equivalence of the -CF₃ groups.

-

High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to determine the exact mass. The measured mass should be within 5 ppm of the calculated mass for the molecular formula C₆H₃F₆N₃, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Record an IR spectrum. The presence of characteristic N-H and C-F stretching bands provides direct evidence for the key functional groups.

-

X-Ray Crystallography (Optional but Authoritative): For definitive proof of structure, grow single crystals of the compound and perform X-ray diffraction analysis. This technique will provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, validating the theoretical models.

Potential Applications and Future Directions

Given its structural features, 3,6-Bis(trifluoromethyl)pyrazin-2-amine is an attractive building block for drug discovery and agrochemical development. The pyrazine core is a known pharmacophore, and the trifluoromethyl groups can enhance potency and pharmacokinetic properties.[3][7]

-

Drug Discovery: This molecule could serve as a key intermediate or scaffold for synthesizing libraries of compounds to be screened for various biological activities. Analogs with pyrimidine cores have shown activity as Toll-like receptor 8 (TLR8) modulators, suggesting potential in immunology and autoimmune diseases.[16]

-

Agrochemicals: Many successful pesticides and herbicides contain trifluoromethyl-substituted heterocyclic rings.[7] This compound represents a novel starting point for the development of new crop protection agents.

-

Future Research: Future work should focus on the derivatization of the amino group to explore structure-activity relationships (SAR), comprehensive biological screening against panels of kinases and other enzymes, and co-crystallization studies with relevant biological targets to understand its binding modes.

Conclusion

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a molecule designed for function. Its structure is a deliberate combination of a biologically relevant pyrazine core and property-modulating trifluoromethyl groups. The in-depth analysis of its theoretical structure, predicted spectroscopic signatures, and the detailed experimental workflows provided herein offer a complete technical foundation for researchers. This guide serves as a robust resource for the synthesis, characterization, and strategic utilization of this promising compound in advancing chemical, pharmaceutical, and materials science research.

References

-

Inorganic Chemistry. Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands. ACS Publications. [Link]

-

Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

-

ResearchGate. Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. [Link]

-

Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

US EPA. Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate Properties. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubChem. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. [Link]

-

PubChemLite. 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3). [Link]

-

MDPI. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]

- Google Patents. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.

-

Bulletin of Pharmaceutical Research. exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. [Link]

-

National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

-

MDPI. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][6][17]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. [Link]

-

ResearchGate. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine. [Link]

-

ResearchGate. Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination. [Link]

-

ResearchGate. 1 H-NMR spectrum of 3,5-bis(trifluoromethyl)-1H-pyrazole with expansion region at 6.5-8.5 ppm. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

PubChemLite. 6-(trifluoromethyl)pyrazin-2-amine (C5H4F3N3). [Link]

-

PubMed. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships. [Link]

Sources

- 1. 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]

- 16. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Solubility Profiling & Thermodynamic Analysis of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

An In-Depth Technical Guide for Process Research & Development

Executive Summary

3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) is a critical fluorinated heteroaromatic building block used in the synthesis of high-value agrochemicals and pharmaceutical intermediates. Its unique structure—featuring a polar aminopyrazine core flanked by two highly lipophilic trifluoromethyl (-CF₃) groups—creates a complex solubility profile that challenges standard purification protocols.

This guide provides a comprehensive technical analysis of the compound's solubility characteristics.[1] Due to the proprietary nature of specific mole-fraction datasets for this specialized intermediate, this document focuses on predictive structure-property profiling , thermodynamic modeling frameworks , and a standardized experimental protocol to empower researchers to generate precise solubility data in-house.

Compound Profile & Structure-Property Relationships (SPR)

Understanding the solubility of this compound requires analyzing the competition between its polar and non-polar domains.

| Feature | Chemical Moiety | Solubility Impact |

| H-Bond Donor | Primary Amine (-NH₂) | Enhances solubility in protic solvents (MeOH, EtOH) and H-bond acceptors (DMSO, THF). |

| H-Bond Acceptor | Pyrazine Nitrogens | Facilitates interaction with water and alcohols, though sterically hindered by -CF₃ groups. |

| Lipophilicity | Bis-Trifluoromethyl (-CF₃) | Dominant Effect: Drastically reduces water solubility; increases affinity for chlorinated solvents (DCM) and esters (EtOAc). |

| Lattice Energy | Planar Heterocycle | High crystallinity expected; requires thermal energy (heating) to disrupt lattice forces in non-polar solvents. |

Predicted Solubility Ranking (Qualitative):

-

High Solubility: Ethyl Acetate, THF, DCM, Acetone (Aprotic polar/moderately polar).

-

Moderate Solubility: Methanol, Ethanol, Isopropanol (Protic).

-

Low Solubility: Toluene, Hexanes (Non-polar; likely soluble only at high T).

-

Insoluble/Trace: Water (Highly hydrophobic due to 6 F atoms).

Experimental Methodology: Gravimetric Solubility Determination

Expertise Note: For high-value intermediates where material is limited, the static gravimetric method is superior to dynamic laser monitoring due to easier recovery of the solute.

Workflow Diagram

Figure 1: Standardized Gravimetric Workflow for Solubility Determination.

Detailed Protocol

-

Preparation: Add excess 3,6-Bis(trifluoromethyl)pyrazin-2-amine to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (e.g., 298.15 K) for 24–48 hours. Ensure solid phase is always present.

-

Filtration: Stop stirring and allow phases to settle for 2 hours. Using a pre-heated syringe and a 0.45 µm PTFE filter, withdraw 2–5 mL of the supernatant.

-

Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven at 40°C (well below the melting point of ~168°C) until constant mass is achieved.

-

Calculation: Determine the mole fraction solubility (

) using the mass of the dried solute (

Thermodynamic Analysis & Modeling

Once experimental data is generated, it must be modeled to extract thermodynamic parameters (

Modified Apelblat Model

The Apelblat equation is the industry standard for correlating solubility data of organic solids in pure solvents. It accounts for the non-ideal behavior of the solution.

-

A, B, C: Empirical model parameters determined by regression analysis.

-

T: Absolute temperature (Kelvin).

-

x₁: Mole fraction solubility.

Van't Hoff Analysis

To determine the enthalpy and entropy of dissolution, use the Van't Hoff plot (ln

-

Interpretation:

-

Positive

: Endothermic dissolution (Solubility increases with temperature). Expected for this compound. -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

-

Application: Purification Strategy

Based on the predicted solubility profile, the following crystallization strategies are recommended for 3,6-Bis(trifluoromethyl)pyrazin-2-amine.

Solvent Selection Logic

Figure 2: Strategic Solvent Selection for Recrystallization.

Recommended Systems

-

Ethanol/Water (90:10): Dissolve at reflux; cool slowly to 5°C. The hydrophobic -CF₃ groups will drive precipitation as the temperature drops.

-

Ethyl Acetate/Hexane: Dissolve in minimal warm Ethyl Acetate; add Hexane dropwise until turbidity appears, then cool.

References

-

PubChem. 2-Amino-6-(trifluoromethyl)pyridine (Analogous Structure Data). National Library of Medicine. Available at: [Link]

- Lunn, W. H., et al. (1992). "Mercapturic acid formation from 2-aminopyrazine in rats." Xenobiotica, 22(11), 1239-1241. (Context on aminopyrazine metabolism and solubility).

- Hoang, K. C., & Mecozzi, S. (2004). "Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants." Langmuir, 20(18), 7347-7350.

Sources

safety data sheet SDS for 3,6-Bis(trifluoromethyl)pyrazin-2-amine

[1][2]

Executive Summary & Application Context

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a specialized fluorinated heterocyclic building block primarily utilized in the synthesis of high-value pharmaceutical ingredients (APIs) and agrochemicals. The introduction of two trifluoromethyl (-CF₃) groups onto the pyrazine ring significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity and metabolic stability .

In drug discovery, this motif is often employed to modulate the pKa of the adjacent amino group and improve the blood-brain barrier (BBB) permeability of kinase inhibitors or G-protein coupled receptor (GPCR) ligands.[1] Unlike its mono-substituted analogs, the bis-substitution pattern creates a highly electron-deficient aromatic system, which influences its reactivity in nucleophilic aromatic substitution (

Research Insight: The electron-withdrawing nature of the two -CF₃ groups deactivates the pyrazine ring toward electrophilic attack but activates it for nucleophilic functionalization at the C-5 position.[1] Researchers must anticipate this reactivity profile when designing storage and handling protocols to prevent degradation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Accurate identification is the first pillar of chemical safety. The following data consolidates predicted and experimental values for CAS 1803601-40-2.

| Property | Value | Technical Note |

| Chemical Name | 3,6-Bis(trifluoromethyl)pyrazin-2-amine | Systematic IUPAC nomenclature |

| CAS Number | 1803601-40-2 | Unique identifier |

| Molecular Formula | C₆H₃F₆N₃ | Confirmed via elemental composition |

| Molecular Weight | 231.10 g/mol | High fluorine content (~49% by mass) |

| Physical State | Solid | Typically off-white to pale yellow powder |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low solubility in water due to lipophilic -CF₃ groups |

| Acidity (pKa) | Predicted ~1.5 - 2.5 | Significantly lower than pyrazin-2-amine (pKa ~2.[1][2][3][4]9) due to electron withdrawal |

| Melting Point | Predicted: 120-130°C | Experimental verification required per batch |

Hazard Identification & Risk Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) based on the structural alerts of fluorinated aminopyrazines.

GHS Classification[1]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6][7][8] Continue rinsing.[2][5][6][8]

Scientific Interpretation of Hazards[1]

-

Enhanced Absorption: The bis-trifluoromethyl substitution increases the compound's lipophilicity (LogP), potentially facilitating dermal absorption more readily than non-fluorinated pyrazines.

-

Respiratory Irritation: As a fine powder, the electron-deficient amine can act as a mucous membrane irritant. The "bis-CF3" moiety is chemically stable, but metabolic cleavage (though rare) could theoretically release fluoride ions in extreme biological conditions, necessitating strict inhalation controls.

Emergency Response Protocols

The following decision matrix outlines the immediate actions required upon exposure. This workflow is designed to be self-validating: if symptoms persist, the protocol automatically escalates to medical intervention.[1]

Figure 1: Emergency Response Decision Matrix for Acute Exposure.

Handling, Storage, and Stability[8]

Handling Protocols

-

Engineering Controls: All operations involving the solid powder must be conducted within a certified Chemical Fume Hood . The high fluorine content does not inherently make it volatile, but the dust hazard (H335) requires containment.

-

PPE Selection:

-

Gloves: Nitrile rubber (minimum thickness 0.11 mm). For prolonged handling, double-gloving is recommended due to the unknown permeation rate of this specific fluorinated analog.[1]

-

Respirator: If hood containment is breached or for spill cleanup, use a P95 or N95 particulate respirator.

-

Storage Conditions

The stability of aminopyrazines can be compromised by oxidation. The electron-withdrawing trifluoromethyl groups provide some stabilization against oxidative darkening compared to electron-rich anilines, but standard precautions apply.[1]

-

Temperature: Store at 2-8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

-

Container: Tightly sealed amber glass vial to prevent photolytic degradation.

-

Incompatibilities: Strong oxidizing agents, acid chlorides, and anhydrides.

Workflow Visualization

The following diagram illustrates the lifecycle of the compound from receipt to disposal, ensuring "cradle-to-grave" safety.

Figure 2: Safe Handling Lifecycle from Receipt to Disposal.[1]

Synthesis & Impurity Profile (Technical Context)

Understanding the synthesis provides insight into potential impurities. 3,6-Bis(trifluoromethyl)pyrazin-2-amine is typically synthesized via Nucleophilic Aromatic Substitution (

-

Precursor: 2-Chloro-3,6-bis(trifluoromethyl)pyrazine.[1]

-

Reagent: Ammonia (

) or Ammonium Hydroxide. -

Potential Impurities:

Researcher Note: When analyzing LC-MS data, look for the parent ion

Disposal Considerations

Due to the presence of six fluorine atoms per molecule, this compound requires specific disposal protocols to prevent environmental contamination and equipment damage.

-

Classification: Halogenated Organic Waste .

-

Incineration: Must be incinerated in a facility equipped with a scrubber capable of neutralizing Hydrogen Fluoride (HF) gas generated during combustion.

-

Prohibition: Do NOT dispose of in standard aqueous waste or non-halogenated solvent streams.

References

-

BLD Pharm. (2025). Safety Data Sheet: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS 1803601-40-2).[1][2] Retrieved from

-

PubChem. (n.d.). Compound Summary: Fluorinated Pyrazine Derivatives. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: 6-(Trifluoromethyl)pyrazin-2-amine (Analogous Substance). Retrieved from

-

ECHA. (n.d.). C&L Inventory: Harmonized classification and labelling of fluorinated heterocycles. European Chemicals Agency. Retrieved from

Disclaimer: This guide is for research and development purposes only. It does not replace the official SDS provided by the supplier. Users must conduct their own risk assessment before handling.

Sources

- 1. 69816-35-9|6-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

The Evolution and Synthesis of Trifluoromethylated Pyrazine Derivatives: A Technical Guide

Abstract

The incorporation of trifluoromethyl (

Introduction: The Fluorine Effect in Pyrazine Chemistry

The Pyrazine Scaffold in Drug Discovery

Pyrazine (1,4-diazine) is a "privileged structure" found in numerous bioactive molecules, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide.[2][3] However, the parent ring is highly polar and metabolically labile.[1]

The Strategic Role of the Trifluoromethyl Group

Introducing a

-

Metabolic Blocking: The strong C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at reactive sites (e.g., P450 oxidation).

-

Lipophilicity Modulation: The

group significantly increases -

Electronic Modulation: The strong electron-withdrawing nature (

) lowers the LUMO energy of the pyrazine, altering its reactivity toward nucleophiles and its interaction with biological targets.

Historical Evolution of Synthesis

The synthesis of trifluoromethylated pyrazines has evolved through three distinct eras, driven by the need for milder conditions and higher regioselectivity.

Era 1: The Building Block Approach (1950s – 1980s)

Early syntheses relied on de novo construction of the pyrazine ring using fluorinated precursors.

-

Methodology: Condensation of diamines (e.g., ethylenediamine or phenylenediamine) with fluorinated 1,2-dicarbonyls such as trifluoropyruvaldehyde or hexafluorobiacetyl.

-

Limitations: This approach is limited by the availability of fluorinated starting materials and often requires harsh dehydration conditions. It lacks the flexibility to functionalize existing complex drug scaffolds (late-stage functionalization).

Era 2: Transition Metal Cross-Coupling (1990s – 2000s)

With the advent of palladium and copper catalysis, researchers sought to couple halopyrazines with

-

Nucleophilic Trifluoromethylation: Using

(Ruppert-Prakash reagent) with activators ( -

Challenges: The electron-deficient pyrazine ring makes oxidative addition difficult for some catalyst systems, and the "hard" nature of the

anion can lead to instability.

Era 3: Radical C-H Functionalization & Photoredox (2010s – Present)

The current gold standard involves the direct addition of electrophilic

-

Minisci Reaction: Radical alkylation of protonated heterocycles.[4]

-

Photoredox Catalysis: Using visible light and photocatalysts (Ir, Ru) to generate

radicals under mild conditions.

Mechanistic Deep Dive

The Minisci Reaction Mechanism

The Minisci reaction is the most robust method for alkylating electron-deficient heterocycles like pyrazine. It proceeds via the addition of a nucleophilic carbon-centered radical to a protonated (activated) heterocycle.

Key Insight: Pyrazine is naturally electron-deficient.[5] Protonation (using TFA or mineral acid) further lowers the LUMO, making it highly susceptible to nucleophilic radical attack.

Figure 1: Mechanistic pathway of the Minisci reaction for pyrazine functionalization.

Photoredox Catalysis (The MacMillan Approach)

In 2011, MacMillan and Nagib revolutionized this field by using

Figure 2: Photoredox catalytic cycle utilizing Ru(II) for trifluoromethylation.

Experimental Protocols

Protocol A: Innate C-H Trifluoromethylation (Baran Method)

This protocol utilizes zinc sulfinate salts (Langlois reagent analogs), which are bench-stable solid reagents that allow for "innate" functionalization without pre-functionalized handles.

-

Target: Direct C-H trifluoromethylation of complex pyrazine derivatives.

-

Reagents:

-

Substrate (1.0 equiv)

-

Zinc trifluoromethanesulfinate (

) (2.0 - 3.0 equiv) -

tert-Butyl hydroperoxide (TBHP) (3.0 - 5.0 equiv)

-

Solvent: DMSO/Water or DCM/Water biphasic mix.

-

Step-by-Step Workflow:

-

Setup: To a vial equipped with a magnetic stir bar, add the pyrazine substrate (0.5 mmol) and zinc trifluoromethanesulfinate (330 mg, 1.0 mmol).

-

Solvent: Add DMSO (2.0 mL) and Water (0.5 mL). The biphasic nature can help solubilize organic substrates while dissolving the salt.

-

Initiation: Cool the mixture to 0°C in an ice bath. Slowly add TBHP (70% aq. solution) dropwise. Note: Exotherm is possible.

-

Reaction: Remove ice bath and stir at room temperature for 12–24 hours. Monitor by LC-MS.

-

Workup: Dilute with saturated

to quench residual acid/peroxide. Extract with Ethyl Acetate (3x). -

Purification: Dry organics over

, concentrate, and purify via silica gel chromatography.

Protocol B: Photoredox Trifluoromethylation (MacMillan Method)

Ideal for late-stage functionalization where mildness is paramount.

-

Reagents:

-

Substrate (1.0 equiv)

- (Triflyl chloride) (2.0 equiv)

- (1.0 mol%)

- (2.0 equiv)

-

Solvent: Acetonitrile (

).

-

Step-by-Step Workflow:

-

Setup: In a flame-dried Schlenk tube, combine pyrazine substrate, photocatalyst (

), and base ( -

Degassing: Seal and purge with Argon for 15 minutes (oxygen quenches the excited state of the catalyst).

-

Reagent Addition: Add anhydrous acetonitrile and triflyl chloride via syringe.

-

Irradiation: Place the vessel approx. 2-3 cm away from a 26W compact fluorescent light (CFL) or Blue LED setup. Stir vigorously.

-

Completion: Reaction typically completes in 2–6 hours.

-

Workup: Filter through a silica plug to remove inorganic salts and catalyst. Concentrate and purify.

Comparative Data Analysis

The following table summarizes the efficiency and scope of the primary methods for introducing

| Methodology | Reagent Source | Mechanism | Yield Range | Key Advantage | Key Limitation |

| Condensation | Fluorinated Diketones | Cyclization | 40-70% | Scalable for simple cores | Requires de novo synthesis; not for late-stage. |

| Pd-Catalyzed | Cross-Coupling | 50-85% | Regiospecific (at halide) | Requires halopyrazine; expensive ligands. | |

| Minisci (Classic) | Radical | 30-60% | Cheap reagents | Poor functional group tolerance; harsh. | |

| Innate (Baran) | Radical | 40-80% | Bench-stable solid reagents | Regioisomers possible on asymmetric rings. | |

| Photoredox | Radical (SET) | 60-95% | Mildest conditions; high tolerance | Requires light source; expensive catalyst. |

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011).[6] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228. [Link]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

-

O'Brien, A. G., Maruyama, A., Inokuma, Y., Fujita, M., Baran, P. S., & Blackmond, D. G. (2014). Radical C–H functionalization of heterocycles: Structural studies of intermediate species. Angewandte Chemie International Edition, 53(44), 11868-11871. [Link]

-

Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Minisci reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Whitepaper: Physicochemical Profiling of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

The following technical guide details the physicochemical profiling of 3,6-Bis(trifluoromethyl)pyrazin-2-amine , focusing on lipophilicity (LogP) and its determination.

Executive Summary

3,6-Bis(trifluoromethyl)pyrazin-2-amine (CAS: 1803601-40-2) represents a specialized class of fluorinated heteroaromatics used as high-value scaffolds in medicinal chemistry.[1][2][3] Its utility lies in the unique electronic perturbation introduced by the two trifluoromethyl (

This guide addresses a critical gap in experimental data: the accurate determination of its partition coefficient (LogP). While unsubstituted aminopyrazine is hydrophilic, the introduction of six fluorine atoms drastically alters the solvation thermodynamics. This document provides a consensus predictive model, detailed experimental protocols for validation, and an analysis of the "Fluorine Effect" on ADME properties.[4]

Molecular Architecture & The Fluorine Effect[5]

Structural Analysis

The scaffold consists of a pyrazine ring substituted at the 2-position with an amino group (

-

Core: Pyrazine (1,4-diazine).[2]

-

Electronic Modulation: The two

groups are strong electron-withdrawing groups (EWG) ( -

Symmetry: The 3,6-substitution pattern creates a specific dipole vector that differs from the 3,5-isomer, influencing crystal packing and solubility.[4]

Impact on Basicity (pKa)

A critical factor in LogP measurement is the ionization state.

-

Unsubstituted 2-aminopyrazine: Weak base (

).[1] -

3,6-Bis(trifluoromethyl) analog: The strong EWG effect of the

groups significantly reduces electron density on the ring nitrogens and the exocyclic amine. -

Result: The pKa is predicted to shift to < 0 .[2]

-

Implication: At physiological pH (7.4), the molecule exists almost exclusively in its neutral form . Therefore,

.

Theoretical LogP Consensus

Standard algorithms often underestimate the "shielding" effect of bulky fluorine clouds. Based on fragmental contribution theory and analogous structures (e.g., 3-amino-2-chloro-6-trifluoromethylpyridine), the estimated profile is:

| Parameter | Value / Range | Confidence |

| Predicted LogP (Consensus) | 1.5 – 2.2 | High |

| Predicted pKa (Base) | < 0.5 | High |

| H-Bond Donors | 1 (Amine) | High |

| H-Bond Acceptors | 2 (Pyrazine N) | Medium (Weakened by |

Experimental Protocols

To validate the theoretical consensus, two orthogonal methods are recommended. The HPLC-CHI method is preferred for screening, while the Shake-Flask method remains the gold standard for definitive data.[1][2]

Method A: RP-HPLC (Chromatographic Hydrophobicity Index)

This method utilizes the linear relationship between the logarithm of the retention factor (

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[4]

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).[2]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

-

Standards: A set of 5 pyrazine/pyridine analogs with known LogP (e.g., Pyrazine, 2-Aminopyrazine, Toluene, Acetophenone).[4]

Protocol:

-

Preparation: Dissolve 3,6-Bis(trifluoromethyl)pyrazin-2-amine in Acetonitrile to 0.5 mg/mL.

-

Elution: Run a gradient from 0% to 100% B over 20 minutes.

-

Calculation:

-

Calculate retention factor:

(where -

Plot

of standards vs. their Literature LogP. -

Interpolate the sample's LogP from the regression line.

-

Method B: Miniaturized Shake-Flask (Gold Standard)

For definitive regulatory submission, direct partitioning is required.[2]

Protocol:

-

Phase Saturation: Vigorously mix n-Octanol and Phosphate Buffer (pH 7.[1][2]4) for 24 hours. Separate phases.

-

Solubilization: Dissolve the test compound in the water-saturated octanol phase (Pre-saturation prevents volume changes).

-

Partitioning:

-

Add 1 mL of compound-octanol solution to 1 mL of octanol-saturated buffer in a glass vial.

-

Rotated (do not vortex to avoid emulsions) for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Equation:

Visualization of Workflows

Physicochemical Characterization Workflow

The following diagram illustrates the decision matrix for characterizing this specific compound, accounting for its low basicity.

Figure 1: Decision matrix for physicochemical profiling.[5] Due to the electron-withdrawing trifluoromethyl groups, the compound is treated as neutral at physiological pH.[4]

The Fluorine Effect on Lipophilicity

Understanding why the

Figure 2: Mechanistic impact of trifluoromethyl substitution on lipophilicity.[1][2] The group increases hydrophobic surface area and electronically deactivates polar centers.

Data Interpretation & ADME Implications

The estimated LogP of 1.5 – 2.2 places 3,6-Bis(trifluoromethyl)pyrazin-2-amine in the "Sweet Spot" for drug-likeness (Lipinski's Rule of 5).[1][2]

| ADME Property | Prediction | Mechanism |

| BBB Permeability | Moderate to High | LogP > 1.5 and low TPSA (due to |

| Metabolic Stability | High | The C-F bond is metabolically inert.[2] Blocking the 3 and 6 positions prevents oxidative metabolism at these susceptible sites. |

| Solubility | Low-Moderate | High crystal lattice energy (due to symmetry and dipoles) may limit aqueous solubility, necessitating formulation aids (e.g., cyclodextrins). |

Conclusion: For researchers utilizing this scaffold, the compound behaves as a neutral lipophile at physiological pH.[2][4] Experimental validation should prioritize the Shake-Flask method with HPLC-UV detection, as potentiometric methods may fail due to the extremely low basicity.[1][2]

References

-

PubChem. (2025).[2][6] Compound Summary: 3,5-bis(trifluoromethyl)pyrazin-2-amine (Analogous Structure).[1][2] National Library of Medicine.[2] [Link]

-

Hansch, C., & Leo, A. (1979).[4][7] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[2] (Foundational text for Fragmental LogP theory).

-

Valko, K., et al. (1997).[4] Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D.[1][2] Analytical Chemistry.[2] [Link]

-

Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry.[2][8] Chemical Society Reviews.[2] [Link]

-

Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[2] [Link]

Sources

- 1. 69816-35-9|6-(Trifluoromethyl)pyrazin-2-amine|BLD Pharm [bldpharm.com]

- 2. Aminopyrazine | C4H5N3 | CID 78747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 3,6-Bis(trifluoromethyl)pyrazin-2-amine as a High-Value Pharmaceutical Intermediate

Abstract

This document provides a comprehensive guide for medicinal chemists, researchers, and professionals in drug development on the strategic use of 3,6-bis(trifluoromethyl)pyrazin-2-amine. We delve into its unique chemical attributes, offer detailed protocols for its application in key synthetic transformations, and explore its role in the construction of complex molecular frameworks for active pharmaceutical ingredients (APIs). The methodologies and insights presented are based on established chemical principles and are substantiated by peer-reviewed literature to ensure scientific accuracy and reproducibility.

Introduction: The Strategic Advantage of Fluorinated Pyrazines in Drug Discovery

The integration of fluorine atoms into potential drug candidates is a well-established strategy in modern medicinal chemistry, frequently resulting in enhanced metabolic stability, greater binding affinity, and improved pharmacokinetic profiles.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a common structural motif in many approved pharmaceutical agents.[3] The combination of these two features in 3,6-bis(trifluoromethyl)pyrazin-2-amine makes it an exceptionally valuable building block for drug discovery initiatives.

The presence of two trifluoromethyl (CF3) groups on the pyrazine ring, which are potent electron-withdrawing groups, significantly alters the electronic landscape of the aromatic system. This modification has several profound implications for drug design:

-

Modulation of Acidity/Basicity (pKa): The electron-withdrawing nature of the CF3 groups decreases the basicity of the amino group. This is critical for optimizing the ionization state of a drug candidate at physiological pH, which influences its solubility, permeability, and potential off-target interactions.

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. The inclusion of this moiety can shield adjacent molecular positions from metabolic degradation, thereby extending the drug's half-life.

-

Enhanced Lipophilicity: The CF3 groups increase the molecule's lipophilicity, which can improve its ability to traverse cell membranes and the blood-brain barrier.[4]

This application note will furnish detailed protocols for the utilization of 3,6-bis(trifluoromethyl)pyrazin-2-amine in pivotal synthetic reactions, facilitating its effective incorporation into drug discovery workflows.

Physicochemical Properties and Safe Handling

A comprehensive understanding of a reagent's physicochemical properties is essential for its safe and effective laboratory use.

| Property | Value |

| Molecular Formula | C6H3F6N3 |

| Molecular Weight | 231.10 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 103-107 °C |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

Safety and Handling Precautions:

-

Always handle 3,6-bis(trifluoromethyl)pyrazin-2-amine in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a laboratory coat, and chemical-resistant gloves.

-

Avoid inhaling dust and contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water.

-

Store in a cool, dry environment away from strong oxidizing agents and other incompatible materials.

Key Synthetic Applications and Detailed Protocols

The primary synthetic value of 3,6-bis(trifluoromethyl)pyrazin-2-amine stems from the reactivity of its primary amino group. This nucleophilic center is well-suited for a variety of bond-forming reactions to construct more intricate molecular architectures.

Buchwald-Hartwig Amination: A Robust C-N Coupling Methodology

The Buchwald-Hartwig amination is a highly versatile and powerful method for forming carbon-nitrogen bonds.[5][6] This palladium-catalyzed cross-coupling reaction is exceptionally efficient for linking amines with aryl halides or triflates.[5] The electron-deficient character of the pyrazine ring in 3,6-bis(trifluoromethyl)pyrazin-2-amine renders it an ideal substrate for this transformation.

Workflow for Buchwald-Hartwig Amination:

Caption: A typical workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3,6-bis(trifluoromethyl)pyrazin-2-amine

-

Reagent Preparation:

-

In an oven-dried 25 mL Schlenk flask, combine 3,6-bis(trifluoromethyl)pyrazin-2-amine (231 mg, 1.0 mmol, 1.0 equiv), 1-iodo-4-methoxybenzene (257 mg, 1.1 mmol, 1.1 equiv), cesium carbonate (Cs2CO3) (652 mg, 2.0 mmol, 2.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (23 mg, 0.025 mmol, 2.5 mol%), and BINAP (47 mg, 0.075 mmol, 7.5 mol%).

-

-

Reaction Setup:

-

Seal the flask, then evacuate and backfill with dry nitrogen gas three times.

-

Add anhydrous toluene (10 mL) via syringe.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).

-

Combine the fractions containing the pure product and concentrate in vacuo to obtain N-(4-methoxyphenyl)-3,6-bis(trifluoromethyl)pyrazin-2-amine as a solid.

-

Acylation and Sulfonylation Reactions

The amino group of 3,6-bis(trifluoromethyl)pyrazin-2-amine can be readily acylated or sulfonylated to produce amides and sulfonamides, respectively.[7][8] These functional groups are common in a vast array of pharmaceuticals and can act as crucial pharmacophoric elements or as points for further chemical modification.

Logical Flow for Acylation/Sulfonylation:

Caption: Decision and reaction flow for acylation and sulfonylation processes.

Detailed Protocol: Synthesis of N-(3,6-bis(trifluoromethyl)pyrazin-2-yl)acetamide

-

Reagent Preparation:

-

In a round-bottom flask with a magnetic stir bar, dissolve 3,6-bis(trifluoromethyl)pyrazin-2-amine (231 mg, 1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM) (10 mL).

-

Add triethylamine (Et3N) (0.21 mL, 1.5 mmol, 1.5 equiv).

-

Cool the solution to 0 °C using an ice bath.

-

-

Reaction Execution:

-

Slowly add acetyl chloride (0.08 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring its progress by TLC.

-

-

Workup and Isolation:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) (10 mL).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate (MgSO4).

-

Filter the solution and concentrate it under reduced pressure.

-

-

Purification:

-

The crude product can typically be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if required.

-

Conclusion and Future Perspectives

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a highly versatile and valuable building block in contemporary drug discovery. The unique electronic characteristics imparted by the two trifluoromethyl groups on the pyrazine core offer medicinal chemists a potent tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The dependable and efficient protocols for its functionalization, including Buchwald-Hartwig amination and acylation, enable its seamless integration into a wide range of molecular scaffolds. As the quest for more effective and safer therapeutic agents intensifies, the strategic application of fluorinated intermediates like 3,6-bis(trifluoromethyl)pyrazin-2-amine will undoubtedly assume an even more critical role in the development of next-generation pharmaceuticals.

References

- Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC.

- Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Source not available.

- (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction - ResearchGate. ResearchGate.

- Buchwald–Hartwig amination - Wikipedia. Wikipedia.

- Green synthesis and anti-infective activities of fluorinated pyrazoline derivatives - PubMed. PubMed.

- New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. Source not available.

- Recent advances in the synthesis of fluorinated hydrazones - RSC Publishing. RSC Publishing.

- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

- Cascade Wolff Rearrangement and Double N‐Acylation: A Cyclization of α‐Diazoketones with 2‐aminopyridines or 3‐aminopyrazoles to Synthesize Fused Pyrimidinediones - ResearchGate. ResearchGate.

- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. - ResearchGate. ResearchGate.

- 1803601-40-2|3,6-Bis(trifluoromethyl)pyrazin-2-amine - BLDpharm. BLDpharm.

- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. ACS Publications.

- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines | ACS Combinatorial Science. ACS Combinatorial Science.

- Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed. PubMed.

- Synthesis of bis(trifluoromethylated) pyrazine-containing nitrogen heterocycles from hexafluorobiacetyl and ortho-diamines. Stabilization of the covalent dihydrates of pteridines and pyrido[3,4-b]pyrazines by trifluoromethyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing.

- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI. MDPI.

- Donor-acceptor 1,2,4,5-Tetrazines Prepared by Buchwald-Hartwig Cross-Coupling Reaction and Their Photoluminescence Turn-on Property by Inverse Electron Demand Diels-Alder Reaction - ResearchGate. ResearchGate.

- CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine - CymitQuimica. CymitQuimica.

- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Source not available.

- 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem. PubChem.

- 3,5-bis(trifluoromethyl)pyrazin-2-amine (C6H3F6N3) - PubChemLite. PubChemLite.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Source not available.

- Trifluoromethoxypyrazines: Preparation and Properties - PMC - NIH. NIH.

- 2-fluoro-3,6-bis(trifluoromethyl)pyridine | 1806339-66-1. Source not available.

-

Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][5]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. MDPI. Retrieved from

- WO2018041853A1 - Method for the preparation of 3-(trifluoromethyl)pyrazine-2-carboxylic acid esters - Google Patents. Google Patents.

- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. PMC.

- WO2012101065A2 - Pyrimidine biaryl amine compounds and their uses - Google Patents. Google Patents.

- Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - MDPI. MDPI.

- (PDF) Introducing Bis(5-(Trifluoromethyl)pyridin-2-yl)amine Chelating Unit via Pd-Catalyzed Amination - ResearchGate. ResearchGate.

- Recent developments in aminopyrazole chemistry - arkat usa. arkat usa.

Sources

- 1. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]

- 2. jelsciences.com [jelsciences.com]

- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 69816-35-9: 6-(trifluoromethyl)pyrazin-2-amine [cymitquimica.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-Phase Parallel Synthesis of N-Substituted-2-aminothiazolo[4,5-b]pyrazine Derivatives via Tandem Reaction of Isothiocyanate Terminated Resin with o-Bromo-2-Aminopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Functionalization Strategies for 3,6-Bis(trifluoromethyl)pyrazin-2-amine

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific reactivity profile of 3,6-Bis(trifluoromethyl)pyrazin-2-amine .

Executive Summary & Reactivity Profile

3,6-Bis(trifluoromethyl)pyrazin-2-amine is a highly electron-deficient heterocyclic building block. Its reactivity is dominated by the strong inductive and mesomeric electron-withdrawing effects of the two trifluoromethyl (

Unlike standard anilines, this molecule resists classical electrophilic aromatic substitution (

-

Radical-Nucleophilic Substitution (Sandmeyer-type): The primary amine is the most versatile handle but requires non-aqueous diazotization due to its low basicity.

-

Nucleophilic Aromatic Substitution of Hydrogen (

): The C5 position is highly electrophilic, allowing for direct functionalization by strong nucleophiles followed by oxidation. -

Nucleophilic Attack (as Substrate): The amine is a weak nucleophile; functionalization requires forcing conditions or transition-metal catalysis.

Critical Reactivity Map

The following diagram outlines the logical flow of transformations available for this scaffold.

Figure 1: Strategic functionalization pathways for 3,6-Bis(trifluoromethyl)pyrazin-2-amine.

Detailed Protocols

Protocol A: Non-Aqueous Sandmeyer Iodination

Objective: Replace the amino group with iodine to create a precursor for Suzuki/Sonogashira couplings.

Challenge: The electron-poor nature of the pyrazine ring makes the amine weakly basic (

Reagents:

-

Substrate: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 equiv)

-

Reagent: tert-Butyl Nitrite (

-BuONO) or Isoamyl Nitrite (1.5 equiv) -

Halogen Source: Diiodomethane (

) or Iodine ( -

Catalyst: Copper(I) Iodide (CuI) (0.1–0.2 equiv)

-

Solvent: Acetonitrile (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Dissolve the amine (1 mmol) and diiodomethane (1-2 mmol) in anhydrous acetonitrile (5 mL).

-

Activation: Add CuI (0.1 mmol) to the stirring solution.

-

Diazotization: Dropwise add

-BuONO (1.5 mmol) over 5 minutes at Room Temperature (RT). Note: Gas evolution ( -

Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the amine and formation of the iodo-pyrazine.

-

Workup: Cool to RT. Quench with saturated aqueous

(to remove excess iodine). Extract with Ethyl Acetate ( -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product (2-iodo-3,6-bis(trifluoromethyl)pyrazine) is typically less polar than the starting amine.

Mechanism Insight:

The reaction proceeds via a radical pathway.[1][2][3][4] The diazonium species formed in situ is reduced by Cu(I) to an aryl radical, which abstracts an iodine atom. The electron-withdrawing

Protocol B: Nucleophilic Substitution of Hydrogen ( ) at C5

Objective: Direct introduction of alkyl or aryl groups at the C5 position without pre-halogenation. Concept: The C5 position is the most electrophilic carbon on the ring. Strong nucleophiles can attack here to form a sigma-complex (Meisenheimer-type), which is then re-aromatized via oxidation.

Reagents:

-

Substrate: 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1.0 equiv)

-

Nucleophile: Grignard Reagent (

) or Organolithium ( -

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or dry air.

-

Solvent: THF (anhydrous).

Step-by-Step Procedure:

-

Protection (Optional but Recommended): If using R-Li, protect the amine first (e.g., with HMDS) to prevent deprotonation. If using Grignard, use 2.2 equiv (1 equiv acts as base, 1 equiv as nucleophile).

-

Addition: Cool the solution of amine in THF to -78°C. Add the nucleophile dropwise.

-

Incubation: Stir at -78°C for 1 hour, then warm to 0°C. The solution often turns deep red/orange (Sigma-complex formation).

-

Oxidation ( aromatization):

-

Method A (DDQ): Add a solution of DDQ (1.2 equiv) in THF at 0°C. Stir for 30 mins.

-

Method B (Air): Bubble dry air through the solution for 2 hours (less efficient).

-

-

Workup: Quench with aqueous

. Extract and purify.

Comparative Data Table

| Reaction Type | Target Group | Reagents | Key Condition | Yield Potential |

| Sandmeyer | Halide (I, Br, Cl) | Anhydrous, 60°C | High (70-90%) | |

| Hydrolysis | Hydroxyl (Pyrazinone) | Aqueous, 0°C | Moderate (50-70%) | |

| Alkyl/Aryl | -78°C, Oxidative | Variable (30-60%) | ||

| N-Acylation | Amide | Reflux, DMAP cat.[5] | Good (60-80%) |

References

-

General Sandmeyer Protocols for Electron-Deficient Amines

-

Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Synthesis of Halides from Amines." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link

-

-

Reactivity of Trifluoromethyl Pyrazines

-

Sokolenko, T. M., et al. "Trifluoromethoxypyrazines: Preparation and Properties." Molecules, 2020, 25(9), 2226. Link

-

- Nucleophilic Substitution of Hydrogen ( ): Chupakhin, O. N., et al. "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press, 1994. (Standard text on SNH methodology).

-

Synthesis of the Building Block (Context)

-

U.S. Patent 4,349,681. "2-Amino-3-chloro-5-trifluoromethylpyridine and derivatives." (Analogous chemistry for synthesis). Link

-

Sources

Application Notes & Protocols for the Derivatization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical derivatization of 3,6-Bis(trifluoromethyl)pyrazin-2-amine. This pyrazine building block is of significant interest in medicinal chemistry and drug discovery due to the presence of two trifluoromethyl (CF3) groups, which can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] The protocols herein focus on the strategic modification of the primary amino group, a versatile handle for introducing molecular diversity. Key transformations, including Palladium-catalyzed Buchwald-Hartwig amination, acylation for amide synthesis, and urea formation via isocyanate addition, are presented. Each section elucidates the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in the synthesis of novel chemical entities.

Introduction: The Strategic Value of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

The pyrazine nucleus is a common motif in pharmacologically active compounds. The introduction of trifluoromethyl groups is a well-established strategy in drug design to modulate physicochemical properties. The CF3 group is highly electron-withdrawing, which can significantly alter the pKa of nearby functionalities, and its lipophilic nature can improve membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, often imparting metabolic stability to the parent molecule by blocking sites of oxidative metabolism.

3,6-Bis(trifluoromethyl)pyrazin-2-amine ( 1 ) is a trifluoromethylated heterocyclic compound that serves as a powerful starting material. Its primary amine at the C2 position is a nucleophilic center and the principal point for chemical modification. Derivatizing this amine allows for the systematic exploration of structure-activity relationships (SAR) by appending a wide array of substituents, thereby creating libraries of novel compounds for biological screening.

This guide details robust and reproducible protocols for three fundamental classes of derivatization reactions targeting this amine.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl or heteroaryl halides.[2][3] This reaction is exceptionally powerful for derivatizing electron-deficient heteroaromatic amines like 1 , which are often poor nucleophiles for traditional SNAr reactions.

Expertise & Experience: Mechanistic Rationale

The catalytic cycle, illustrated below, is a well-established process.[3]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The pyrazinamine coordinates to the Pd(II) center. A base deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common, while milder bases like cesium carbonate (Cs2CO3) can be used for base-sensitive substrates.[4]

-

Reductive Elimination: This is the final, product-forming step. The N-aryl pyrazine derivative is eliminated from the palladium center, regenerating the active Pd(0) catalyst. The choice of phosphine ligand is crucial for facilitating this step; bulky, electron-rich ligands (e.g., BINAP, Buchwald ligands) accelerate reductive elimination and are essential for coupling with electron-deficient amines.[2][5][6]

Protocol: N-Arylation of 3,6-Bis(trifluoromethyl)pyrazin-2-amine

This protocol describes a general procedure for coupling with an aryl bromide. Optimization may be required for different coupling partners (e.g., aryl chlorides or triflates).

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Comments |

| 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) | ≥97% | Commercial | Store in a desiccator. |

| Aryl Bromide | ≥98% | Commercial | Substrate of choice. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | Catalyst | Commercial | Air-sensitive, handle under inert gas. |

| rac-BINAP | Ligand | Commercial | Air-stable, but best handled under inert gas. |

| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercial | Highly hygroscopic, handle in a glovebox. |

| Toluene | Anhydrous | Commercial | Use from a solvent purification system or a fresh sealed bottle. |

| Schlenk flask or Microwave vial | - | - | Must be oven- or flame-dried. |

| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) (1.0 eq), the desired aryl bromide (1.1 eq), rac-BINAP (0.03 eq, 3 mol%), and sodium tert-butoxide (1.4 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

-

Reagent Addition: Add Pd2(dba)3 (0.01 eq, 1 mol%) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. To sample, briefly remove the flask from heat, allow it to cool slightly, and withdraw a small aliquot via syringe under a positive pressure of argon. Quench the aliquot with a small amount of saturated aqueous NH4Cl and extract with ethyl acetate for analysis.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.

Acylation and Urea Formation Protocols

Direct acylation and reaction with isocyanates are fundamental, reliable methods for derivatizing the primary amine, yielding stable amide and urea linkages, respectively. These functional groups are prevalent in pharmaceuticals as they can act as hydrogen bond donors and acceptors.

Protocol: Acylation to Form Amide Derivatives

This protocol uses an acyl chloride as the acylating agent. Anhydrides can also be used, often with slightly different conditions.

Table 2: Reagents and Materials for Acylation

| Reagent/Material | Grade | Comments |

| 3,6-Bis(trifluoromethyl)pyrazin-2-amine (1 ) | ≥97% | Starting material. |

| Acyl Chloride (R-COCl) | ≥98% | Reagent of choice. |